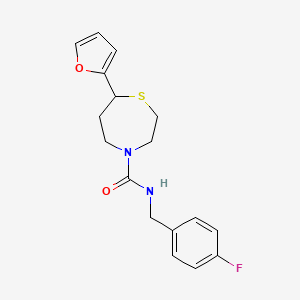
N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is a chemical compound that belongs to the class of thiazepanes. It has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is not completely understood. However, it is believed to modulate the activity of several neurotransmitter systems, including the serotonin, dopamine, and glutamate systems. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to modulate the activity of glutamate receptors, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to modulate the activity of glutamate receptors, which may contribute to its potential use in treating neurological disorders. Additionally, it has been found to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized, and it has been found to have reliable and reproducible effects in animal models. However, there are also limitations to its use in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, its mechanism of action is not completely understood, which may limit its potential use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide. One potential direction is the further investigation of its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of its potential use in treating other psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.
Métodos De Síntesis
The synthesis of N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide involves a multi-step process that starts with the reaction of 4-fluorobenzylamine with furfural in the presence of acetic acid. The resulting product is then reacted with thiourea and formaldehyde to yield the desired thiazepane product. The synthesis method has been reported in several scientific journals, and it has been found to be a reliable and efficient method for producing N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have anxiolytic and antidepressant effects, and it has been shown to modulate the activity of several neurotransmitter systems, including the serotonin, dopamine, and glutamate systems. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-14-5-3-13(4-6-14)12-19-17(21)20-8-7-16(23-11-9-20)15-2-1-10-22-15/h1-6,10,16H,7-9,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUHYVZMMXIZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2907099.png)
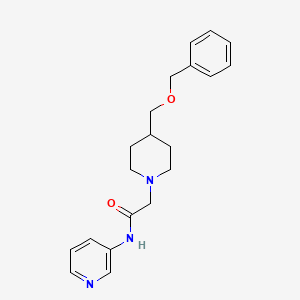
![3-(2-Chlorophenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2907103.png)
![N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(4-chlorophenyl)carbamoyl]amino)(tert-butoxy)formamide](/img/structure/B2907104.png)
![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2907106.png)
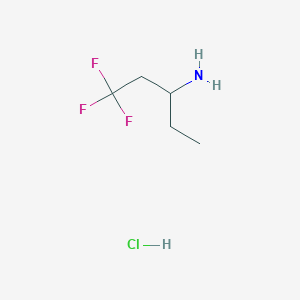
![3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907109.png)
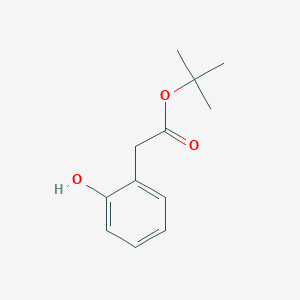
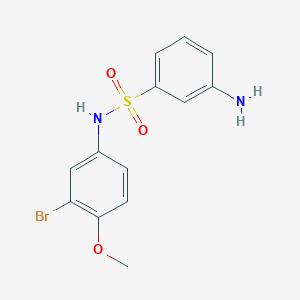
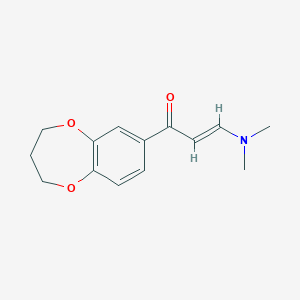
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2907115.png)
![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2907118.png)
![2-Chloro-N-[(2-ethylphenyl)methyl]-N-[(2S)-2-hydroxypropyl]acetamide](/img/structure/B2907119.png)
![Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate](/img/structure/B2907120.png)